![molecular formula C10H8FNO B1310026 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde CAS No. 441715-93-1](/img/structure/B1310026.png)
6-Fluoro-1-methyl-1H-indole-3-carbaldehyde
Overview
Description
6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is a chemical compound utilized in various fields of scientific research and industry. It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .
Synthesis Analysis
Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . The indole nucleus has exhibited many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities . 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures .Molecular Structure Analysis
The molecular formula of 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde is C10H8FNO, and its average mass is 177.175 Da .Chemical Reactions Analysis
1H-Indole-3-carbaldehyde and its derivatives are significant because they are not only considered as a key in the synthesis of the pharmaceutically active compound and indole alkaloids but they have a vital role as precursors for the synthesis of various heterocyclic derivatives . Their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily .Scientific Research Applications
Drug Discovery and Pharmaceutical Applications
Indole derivatives are recognized as significant moieties in drug discovery due to their presence in various therapeutic agents. For instance, reserpine, an indole alkaloid, is used for treating high blood pressure and severe agitation in mental disorders. Similarly, vinblastine is applied in cancer treatment . While these examples do not directly mention “6-Fluoro-1-methyl-1H-indole-3-carbaldehyde”, they illustrate the potential pharmaceutical applications of indole derivatives.
Inhibitors in Biochemical Pathways
Indole-3-carbaldehyde derivatives have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are significant in managing diabetic complications . This suggests that “6-Fluoro-1-methyl-1H-indole-3-carbaldehyde” could be explored for similar inhibitory properties.
Anti-inflammatory and Analgesic Activities
Some indole derivatives exhibit anti-inflammatory and analgesic activities, which could be compared with standard drugs like indomethacin and celecoxib . This indicates a potential application area for “6-Fluoro-1-methyl-1H-indole-3-carbaldehyde” in developing new anti-inflammatory and pain-relief medications.
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the regulation of plant growth . By extension, “6-Fluoro-1-methyl-1H-indole-3-carbaldehyde” might be researched for its effects on plant physiology and development.
Pathogen Defense in Plants
Indolic secondary metabolites, including derivatives of indole-3-carbaldehyde, play a crucial role in defending cruciferous plants against pathogens . Research into “6-Fluoro-1-methyl-1H-indole-3-carbaldehyde” could uncover new ways to enhance crop resistance to diseases.
Mechanism of Action
Future Directions
properties
IUPAC Name |
6-fluoro-1-methylindole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-12-5-7(6-13)9-3-2-8(11)4-10(9)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKABDVTBNOGEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=C(C=C2)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424660 | |
Record name | 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |
CAS RN |
441715-93-1 | |
Record name | 6-Fluoro-1-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40424660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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